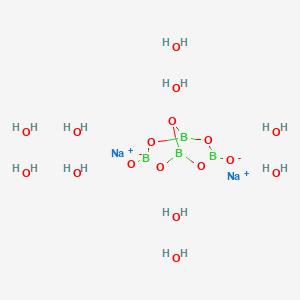

![molecular formula C8H6ClF3O2S B156578 [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride CAS No. 127162-96-3](/img/structure/B156578.png)

[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride

Vue d'ensemble

Description

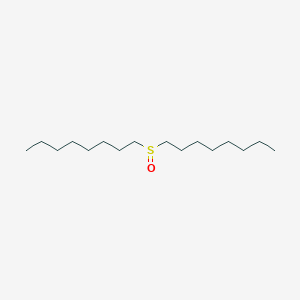

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound that is part of the sulfonyl chloride family. These compounds are typically used as intermediates in organic synthesis due to their reactivity. The trifluoromethyl group attached to the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the types of chemical reactions it can participate in.

Synthesis Analysis

The synthesis of related sulfonyl compounds has been explored in various studies. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . This indicates that sulfonyl compounds with trifluoromethyl groups can be synthesized through the decomposition of diazonium compounds.

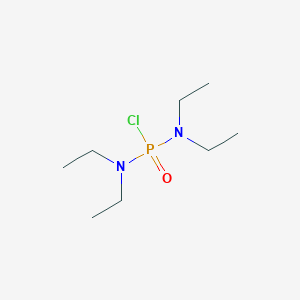

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, which provides insights into the geometry of similar sulfonyl chlorides . The study revealed various geometrical parameters such as bond lengths and angles, which are crucial for understanding the three-dimensional structure and potential reactivity of this compound.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in a variety of chemical reactions. They can react with nucleophiles, for example, to form sulfonamides or sulfones. The presence of the trifluoromethyl group could influence these reactions by making the sulfonyl chloride more electrophilic. The studies provided do not directly address the chemical reactions of this compound, but they do provide information on the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The electron diffraction study of methane sulfonyl chloride provides data that can be extrapolated to understand the properties of this compound, such as bond lengths and angles, which affect the compound's boiling point, solubility, and stability . The presence of the trifluoromethyl group is likely to increase the compound's electronegativity and potentially its reactivity as well.

Applications De Recherche Scientifique

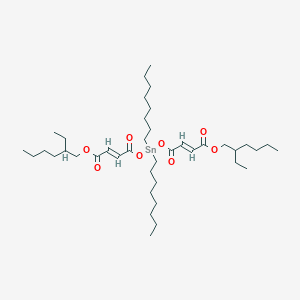

Synthesis and Characterization of Advanced Materials

CF3SO2Cl is utilized in the synthesis of advanced materials, such as microcrystalline to ultrananocrystalline diamond films via Hot Filament Chemical Vapor Deposition. This process demonstrates the versatility of CF3SO2Cl in tailoring the grain size, morphology, and roughness of diamond films, which are crucial for large-area applications in electronics and optics. The systematic studies highlight the effect of precursor gas chemistry, including CF3SO2Cl, on the properties of the diamond films, ranging from microcrystalline structures to ultrananocrystalline structures with significant implications for industrial applications (Fuentes-Fernandez et al., 2016).

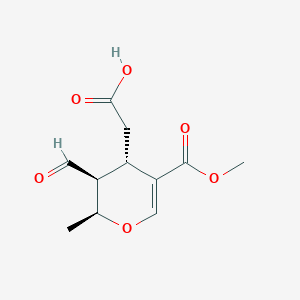

Environmental Chemistry and Toxicology

In environmental chemistry, CF3SO2Cl is a critical substance for studying the degradation and transformation of polyfluoroalkyl chemicals in the environment. Research on the microbial degradation pathways of these compounds, which include derivatives of CF3SO2Cl, helps in understanding their environmental fate, persistence, and potential impacts on human health and ecosystems. This knowledge is vital for developing strategies to mitigate the environmental and health risks associated with these substances (Liu & Mejia Avendaño, 2013).

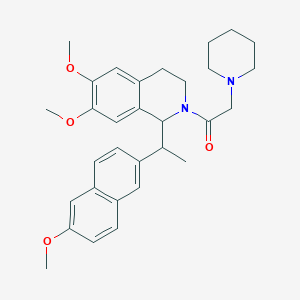

Organic Synthesis and Pharmaceutical Research

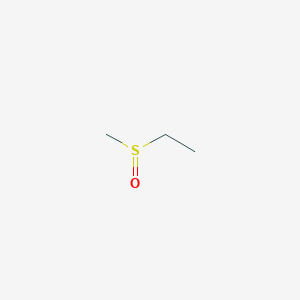

CF3SO2Cl is extensively used in organic synthesis, serving as a reagent for trifluoromethylsulfenyl-, sulfinyl-, and sulfonylation reactions. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals, where the introduction of trifluoromethyl groups can significantly affect the biological activity, stability, and solubility of drug candidates. The review by Chachignon, Guyon, and Cahard (2017) provides a comprehensive overview of the use of CF3SO2Cl in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing its versatility and importance in medicinal chemistry and drug development (Chachignon, Guyon, & Cahard, 2017).

Safety and Hazards

Mécanisme D'action

3-Trifluoromethylbenzylsulfonyl chloride, also known as [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride or (3-(Trifluoromethyl)phenyl)methanesulfonyl chloride, is a unique chemical compound with a variety of potential applications.

Mode of Action

It’s known that the compound can participate in various chemical reactions as a sulfonyl chloride group

Pharmacokinetics

Its molecular weight is 258.65 , which could potentially influence its absorption and distribution.

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGCBGFBBRJTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383291 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127162-96-3 | |

| Record name | [3-(trifluoromethyl)phenyl]methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Trifluoromethylbenzylsulfonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)